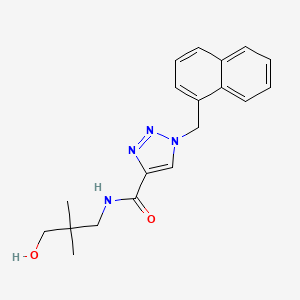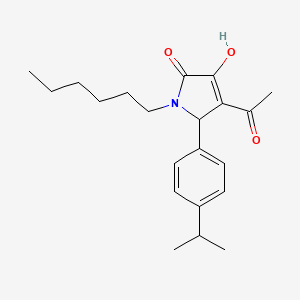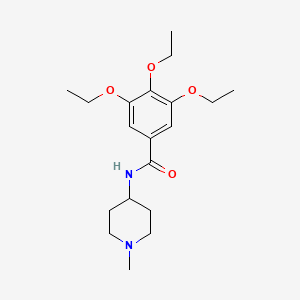![molecular formula C20H20N2O3 B5137906 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5137906.png)
2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in various models of neurodegeneration. In
作用机制
The exact mechanism of action of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it has been proposed that the molecule may protect neurons by promoting the survival of neural stem cells (NSCs). 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to increase the levels of NAD+ in cells, which may play a role in its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to have anti-inflammatory and anti-apoptotic effects in various models. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.
实验室实验的优点和局限性
One advantage of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is its ability to cross the blood-brain barrier, making it a potentially useful therapeutic agent for neurological diseases. However, one limitation of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
Future research on 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione could focus on elucidating its exact mechanism of action and identifying potential targets for therapeutic intervention. Additionally, the development of more soluble analogs of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione could improve its efficacy as a therapeutic agent. Finally, the potential use of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other neuroprotective agents could be explored as a potential treatment for neurodegenerative diseases.
合成方法
The synthesis of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde and 1-piperidinylpropan-1-one to form a nitrostyrene intermediate. This intermediate is then reduced using hydrogen gas and a palladium catalyst to form the corresponding amine. The amine is then cyclized using a Lewis acid catalyst to form the final product, 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione.
科学研究应用
2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its neuroprotective effects in various models of neurodegeneration, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In these models, 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to promote neuronal survival and inhibit neuronal death, potentially through the activation of nicotinamide phosphoribosyltransferase (NAMPT) and subsequent enhancement of NAD+ levels.
属性
IUPAC Name |
2-(3-oxo-3-piperidin-1-ylpropyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-17(21-11-2-1-3-12-21)10-13-22-19(24)15-8-4-6-14-7-5-9-16(18(14)15)20(22)25/h4-9H,1-3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACGVDQBUXBRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5137825.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5137828.png)
![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5137846.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137850.png)
![1-(4-chlorophenyl)-5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137861.png)

![N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine](/img/structure/B5137876.png)
![5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137884.png)

![3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5137910.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5137912.png)

![{3-[2-cyano-2-(3-fluorophenyl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B5137930.png)